molecular formula C7H6BrF2NO B12080855 2-Bromo-3-(difluoromethoxy)aniline

2-Bromo-3-(difluoromethoxy)aniline

Cat. No.: B12080855
M. Wt: 238.03 g/mol
InChI Key: DGYJNKGZPPDNQU-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H6BrF2NO It is a brominated aniline derivative where the aniline ring is substituted with a bromine atom at the second position and a difluoromethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethoxy)aniline typically involves the bromination of 3-(difluoromethoxy)aniline. One common method includes the following steps:

    Starting Material: 3-(Difluoromethoxy)aniline.

    Bromination: The aniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production scale.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to form amines.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted anilines.

    Oxidation Products: Quinones or nitro compounds.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2-Bromo-3-(difluoromethoxy)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethoxy)aniline depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    3-(Difluoromethoxy)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromoaniline: Lacks the difluoromethoxy group, which affects its lipophilicity and electronic properties.

    4-Bromo-2-(difluoromethoxy)aniline: The position of the bromine atom is different, which can influence its reactivity and binding properties.

Uniqueness: 2-Bromo-3-(difluoromethoxy)aniline is unique due to the combination of the bromine atom and the difluoromethoxy group, which imparts distinct chemical and physical properties. This combination can enhance its reactivity in synthetic applications and its binding affinity in biological systems.

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

2-bromo-3-(difluoromethoxy)aniline

InChI

InChI=1S/C7H6BrF2NO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H,11H2

InChI Key

DGYJNKGZPPDNQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Br)N

Origin of Product

United States

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